O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate
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Overview
Description
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a vinyl group, and a butanethioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate typically involves multiple stepsThe final step involves the coupling of the butanethioate moiety under specific reaction conditions, such as the use of a base catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: A compound with similar sulfonamide functionality.
Uniqueness
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((tert-butoxycarbonyl)amino)-4-oxo-4-(tritylamino)butanethioate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C38H41N3O6S2 |
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Molecular Weight |
699.9 g/mol |
IUPAC Name |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanethioate |
InChI |
InChI=1S/C38H41N3O6S2/c1-27-22-24-32(25-23-27)49(44,45)41(6)28(2)46-35(48)33(39-36(43)47-37(3,4)5)26-34(42)40-38(29-16-10-7-11-17-29,30-18-12-8-13-19-30)31-20-14-9-15-21-31/h7-25,33H,2,26H2,1,3-6H3,(H,39,43)(H,40,42)/t33-/m0/s1 |
InChI Key |
MXEZKBVZYOAXGB-XIFFEERXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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